molecular formula C16H12O4 B190358 3-Hydroxy-6-methoxyflavone CAS No. 93176-00-2

3-Hydroxy-6-methoxyflavone

Cat. No.: B190358
CAS No.: 93176-00-2
M. Wt: 268.26 g/mol
InChI Key: OGURJSOPVFCIOO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Hydroxy-6-methoxyflavone primarily targets various cellular proteins and enzymes involved in oxidative stress and inflammation. These targets include key signaling molecules such as kinases and transcription factors that play crucial roles in cellular homeostasis and response to stress .

Mode of Action

The compound interacts with its targets by binding to specific sites on these proteins, leading to modulation of their activity. For instance, it can inhibit the activity of certain kinases, thereby reducing the phosphorylation of downstream targets. This interaction results in decreased activation of pro-inflammatory pathways and reduced oxidative stress .

Biochemical Pathways

This compound affects several biochemical pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, the compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), leading to anti-inflammatory and antioxidant effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body, where it undergoes metabolic transformation primarily in the liver. Its metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by factors such as its solubility and the presence of metabolic enzymes .

Result of Action

At the molecular level, this compound’s action results in the downregulation of pro-inflammatory mediators and a reduction in oxidative stress markers. At the cellular level, this leads to decreased inflammation, protection against oxidative damage, and improved cellular function. These effects contribute to the compound’s potential therapeutic benefits in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For example, the compound may be more stable and effective in slightly acidic environments, which can enhance its absorption and activity. Additionally, the presence of other antioxidants or anti-inflammatory agents can synergistically enhance its effects.

: ChemSpider : De Gruyter : Springer : Springer : ChemSpider : Springer

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and demethylation. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require elevated temperatures and prolonged reaction times .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-6-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

3-Hydroxy-6-methoxyflavone has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Hydroxy-6-methoxyflavone can be compared with other similar flavonoid compounds, such as:

Properties

IUPAC Name

3-hydroxy-6-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGURJSOPVFCIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350947
Record name 6-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93176-00-2
Record name 6-Methoxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Hydroxy-6-methoxyflavone revealed by X-ray crystallography?

A1: X-ray crystallography of this compound reveals several important structural features []:

    Q2: Does this compound exhibit synergistic antimicrobial activity when combined with common antibiotics?

    A2: Research indicates that this compound might possess synergistic antimicrobial properties when combined with certain antibiotics []. While the study primarily focused on screening for potential synergistic effects, further investigation is needed to confirm and elucidate the specific mechanisms underlying this observation.

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